3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid
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Overview
Description
3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid is a compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoroethyl group and the propiolic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the trifluoroethyl group using reagents such as trifluoroethyl iodide. The final step involves the addition of the propiolic acid group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethyl and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)propiolic acid
- 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)propiolic acid
- 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-2-yl)propiolic acid
Comparison
Compared to similar compounds, 3-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)propiolic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the trifluoroethyl group on the pyrazole ring can significantly affect the compound’s chemical behavior and its interactions with biological targets.
Properties
Molecular Formula |
C8H5F3N2O2 |
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Molecular Weight |
218.13 g/mol |
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)5-13-4-3-6(12-13)1-2-7(14)15/h3-4H,5H2,(H,14,15) |
InChI Key |
YHPBJNMCPQTIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C#CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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